N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound is a thioacetamide derivative featuring a fused thieno-triazolopyrimidine core substituted with a tetrahydrofuran-2-ylmethyl group at position 4 and a 3-fluorophenylacetamide moiety at position 2. The tetrahydrofuran ring may enhance solubility, while the fluorine atom could improve metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S2/c21-12-3-1-4-13(9-12)22-16(27)11-31-20-24-23-19-25(10-14-5-2-7-29-14)18(28)17-15(26(19)20)6-8-30-17/h1,3-4,6,8-9,14H,2,5,7,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOGPWAKNPZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 459.5 g/mol
- CAS Number : 1215499-10-7
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in cancer therapy and other therapeutic areas due to its interaction with specific molecular targets.
The biological activity of this compound is primarily linked to its ability to inhibit certain protein functions involved in tumor growth and progression. It may act as an inhibitor of sirtuins or other similar proteins that regulate cellular processes related to cancer.
Case Studies and Experimental Findings
Several studies have explored the biological effects of similar compounds and their derivatives:
-
Sirtuin Inhibition :
- A study reported that thienopyrimidinone derivatives exhibit selective inhibition of SIRT2, a member of the sirtuin family involved in cancer metabolism and aging. The structure–activity relationship (SAR) indicated that modifications to the core structure could enhance potency and selectivity for SIRT2 .
- Anticancer Activity :
- Pharmacokinetics :
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| Target Protein | SIRT2 (Sirtuin 2) |
| Inhibition Type | Competitive/noncompetitive |
| IC50 Values | Submicromolar range for selective inhibitors |
| Cell Lines Tested | Various cancer cell lines (specific details pending) |
| Mechanism of Action | Inhibition of deacetylation processes |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thieno-triazole structures exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, the incorporation of tetrahydrofuran moieties has been linked to enhanced bioactivity due to improved solubility and cellular uptake .
Antimicrobial Properties
N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide has also been evaluated for its antimicrobial activity against several bacterial strains. The presence of sulfur and nitrogen heterocycles contributes to its mechanism of action by disrupting bacterial cell wall synthesis .
Enzyme Inhibition
This compound has potential applications as an enzyme inhibitor. Specifically, it may inhibit phosphoinositide 3-kinases (PI3Ks), which are critical in various signaling pathways related to cancer and metabolic diseases. Inhibition studies suggest that modifications to the thieno-triazole core can enhance selectivity and potency against specific PI3K isoforms .
Case Studies
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents and heterocyclic arrangements:
Key Observations :
Pharmacological and Physicochemical Properties
Predictive modeling (e.g., XGBoost algorithms) and ChemGPS-NP analysis (–2) suggest:
Key Observations :
- The target’s tetrahydrofuran group likely reduces LogP compared to benzothieno analogs, improving solubility .
- Fluorine substitution enhances metabolic stability, as seen in related 4-fluorophenyl derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
